

Application Notes and Protocols for DBPR728 in Mouse Models

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Compound of Interest

Compound Name: DBPR728

Cat. No.: B15584941

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These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **DBPR728**, a potent and orally bioavailable Aurora kinase A (AURKA) inhibitor, in various mouse models of cancer. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.

Introduction

DBPR728 is an acyl prodrug of the active moiety 6K465, a novel pyrimidine-based Aurora A inhibitor.[1][2] It has demonstrated significant antitumor efficacy in preclinical models of cancers with c-MYC and/or N-MYC amplification, such as small cell lung cancer (SCLC), triple-negative breast cancer, hepatocellular carcinoma, and medulloblastoma.[2][3] **DBPR728**'s mechanism of action involves the inhibition of AURKA, which leads to the destabilization and reduction of MYC family oncoproteins, ultimately inducing apoptosis and inhibiting tumor growth.[1][3] A key advantage of **DBPR728** is its improved oral bioavailability and long half-life in tumor tissues, allowing for less frequent dosing schedules compared to other AURKA inhibitors.[3][4]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and effective dosing regimens of **DBPR728** in mouse models.

Table 1: Pharmacokinetic Parameters of DBPR728 in Mice

Parameter	Value	Mouse Strain	Dosage	Administration Route	Reference
Oral Bioavailability	~10-fold higher than 6K465	ICR	10 mg/kg (single dose)	Oral	[4]
Time to Max Plasma Conc. (Tmax)	0.5 hours	ICR	10 mg/kg (single dose)	Oral	[4]
Tumor Half-life (active moiety 6K465)	Long	NU/NU (NCI-H446 xenografts)	300 mg/kg (single dose)	Oral	[4]
Tumor/Plasma Exposure Ratio	3.6-fold within 7 days	NU/NU (NCI-H446 xenografts)	300 mg/kg (single dose)	Oral	[3] [4]

Table 2: Efficacious Dosing Regimens of DBPR728 in Xenograft Mouse Models

Tumor Model	Mouse Strain	Dosage Regimen	Outcome	Reference
NCI-H446 (SCLC)	NU/NU	100 mg/kg, 5 doses/week for 3 weeks	Tumor regression	[4]
NCI-H446 (SCLC)	NU/NU	200 mg/kg, twice a week for 2 weeks	Tumor regression	[3] [4]
NCI-H446 (SCLC)	NU/NU	300 mg/kg, once a week for 3 weeks	Tumor regression	[3] [4]
NCI-H446 (SCLC, large tumors >500 mm ³)	NU/NU	600 mg/kg, once a week for 3 weeks	Tumor regression	[4]
NCI-H69 (SCLC)	NU/NU	300 mg/kg, once a week for 3 weeks	In combination with everolimus, synergistic tumor volume reduction	[5]
D341 (Medulloblastoma)	-	-	Treatment efficacy compared with alisertib	[6]
SNU-398 (Hepatocellular Carcinoma)	-	-	Treatment efficacy compared with alisertib	[6]
PSN-1 (Pancreatic Cancer)	-	-	Treatment efficacy compared with alisertib	[6]

Experimental Protocols

Preparation and Administration of DBPR728

This protocol describes the preparation and oral administration of **DBPR728** to mice.

Materials:

- **DBPR728**
- Vehicle solution (e.g., 50% DMSO, 40% PEG300, and 10% ethanol)[7][8]
- Sterile water
- Oral gavage needles (20G, flexible)[7]
- Syringes
- Balance
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of **DBPR728**: Based on the desired dose (e.g., 100 mg/kg) and the body weight of the mice.
- Prepare the vehicle solution: Mix the components of the vehicle in the specified ratios.
- Dissolve **DBPR728** in the vehicle:
 - Weigh the calculated amount of **DBPR728**.
 - Add the appropriate volume of the vehicle solution to achieve the desired final concentration.

- Vortex the mixture thoroughly until the compound is completely dissolved. Sonication can be used to aid dissolution if necessary.
- Animal Handling and Dosing:
 - Accurately weigh each mouse before dosing.
 - Calculate the exact volume of the **DBPR728** solution to be administered to each mouse.
 - Administer the solution via oral gavage using a flexible feeding needle.^{[7][8]} Ensure proper technique to avoid injury to the animal.
 - For multi-dose studies, repeat the administration as per the defined schedule (e.g., daily, weekly).
- Monitoring:
 - Monitor the mice regularly for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.^{[4][9]}
 - Measure tumor volume at regular intervals using calipers.

Xenograft Tumor Model Protocol

This protocol outlines the establishment of subcutaneous xenograft tumors in immunodeficient mice.

Materials:

- Cancer cell line of interest (e.g., NCI-H446)
- Culture medium and supplements
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Matrigel (optional, can enhance tumor take rate)

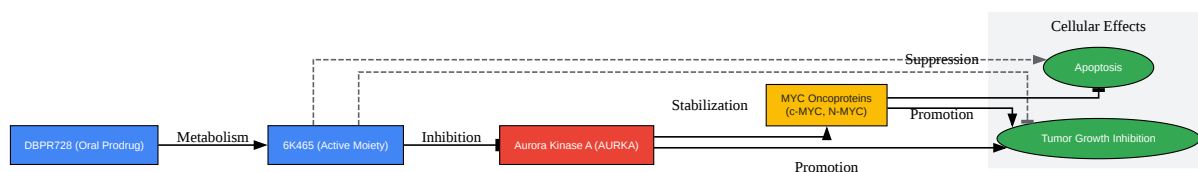
- Immunodeficient mice (e.g., NU/NU, NSG)
- Syringes and needles (25-27G)
- Calipers

Procedure:

- Cell Culture: Culture the cancer cells under standard conditions until they reach the desired confluence.
- Cell Harvesting:
 - Wash the cells with PBS.
 - Detach the cells using Trypsin-EDTA.
 - Neutralize the trypsin with culture medium and centrifuge the cells.
 - Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel.
- Tumor Implantation:
 - Anesthetize the mice.
 - Inject the cell suspension (typically 1×10^6 to 10×10^7 cells in 100-200 μL) subcutaneously into the flank of the mouse.
- Tumor Growth Monitoring:
 - Allow the tumors to grow to a palpable size (e.g., $\sim 200 \text{ mm}^3$).[\[4\]](#)
 - Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week).
 - Calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation: Once the tumors reach the desired average size, randomize the mice into treatment and control groups and begin **DBPR728** administration as described in Protocol 3.1.

Visualizations

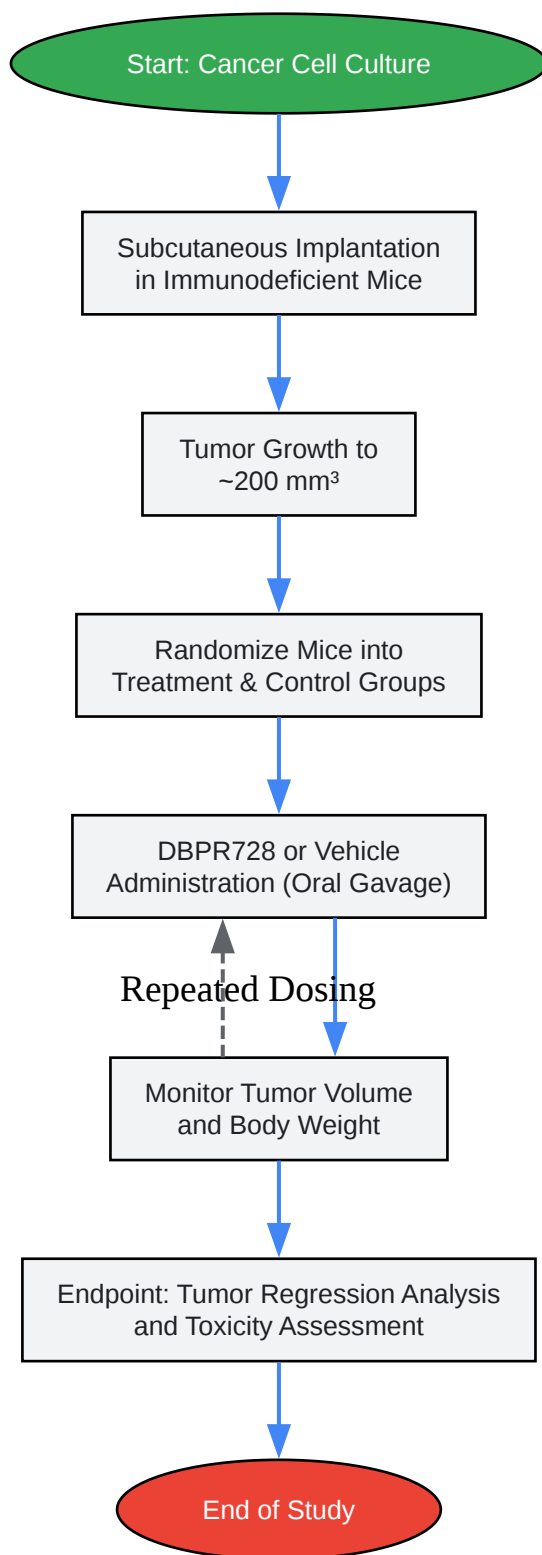
Signaling Pathway of DBPR728 Action



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Caption: Mechanism of action of **DBPR728**.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for a typical in vivo efficacy study.

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